Direct Head-to-Head Kinase Selectivity Profile: Voruciclib vs. Flavopiridol (Alvocidib)
In a direct comparative kinase profiling study, voruciclib demonstrated a substantially narrower target engagement profile than the earlier-generation pan-CDK inhibitor flavopiridol (alvocidib) [1]. Voruciclib exhibited sub-nanomolar to low-nanomolar Ki values against its primary CDK targets (CDK9/CycT2: 0.63 nM; CDK9/CycT1: 1.68 nM; CDK6/CycD1: 2.92 nM; CDK4/CycD1: 3.96 nM; CDK1/CycB: 5.4 nM), while showing markedly weaker inhibition of the off-target kinases MAK (Ki = 259 nM) and ICK (Ki = 481 nM) [2]. In contrast, flavopiridol inhibits a broader spectrum of CDKs with IC50 values ranging from 30 to 400 nM across CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9, lacking the focused selectivity that characterizes voruciclib . This differential selectivity profile translates into distinct biological consequences in preclinical models, where voruciclib's targeted action on CDK9-driven transcriptional programs (MCL-1, MYC) is less confounded by off-target kinase effects that may contribute to the toxicity and narrow therapeutic index observed with flavopiridol in clinical studies [3].
| Evidence Dimension | Biochemical inhibitory potency (Ki) against primary target CDK9 and off-target kinases MAK/ICK |
|---|---|
| Target Compound Data | CDK9/CycT2: Ki = 0.63 nM; CDK9/CycT1: Ki = 1.68 nM; CDK6/CycD1: Ki = 2.92 nM; CDK4/CycD1: Ki = 3.96 nM; CDK1/CycB: Ki = 5.4 nM; MAK: Ki = 259 nM; ICK: Ki = 481 nM |
| Comparator Or Baseline | Flavopiridol (Alvocidib): IC50 = 30-400 nM across CDK1, CDK2, CDK4, CDK6, CDK7, CDK9 (pan-CDK inhibitor profile) |
| Quantified Difference | Voruciclib exhibits ~50- to 500-fold greater potency for its primary CDK targets compared to flavopiridol, and >400-fold selectivity for CDK9 over MAK/ICK. |
| Conditions | In vitro biochemical kinase inhibition assays using recombinant CDK/cyclin complexes; 48-kinase panel screening |
Why This Matters
This direct evidence demonstrates that voruciclib's kinase inhibition profile is fundamentally distinct from flavopiridol, offering a more focused tool for studying CDK9-dependent transcriptional regulation with reduced confounding off-target kinase activity.
- [1] Dey J, et al. Sci Rep. 2017;7(1):18007. (Reports comparative selectivity vs. flavopiridol). View Source
- [2] Dey J, et al. Sci Rep. 2017;7(1):18007. (Provides Ki values for CDK9, CDK6, CDK4, CDK1, MAK, ICK). View Source
- [3] Dey J, et al. Sci Rep. 2017;7(1):18007. (Discusses biological consequences of selectivity differences). View Source
